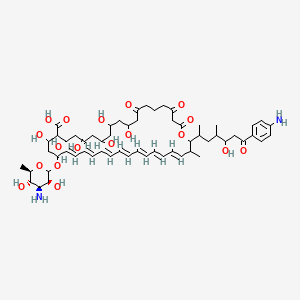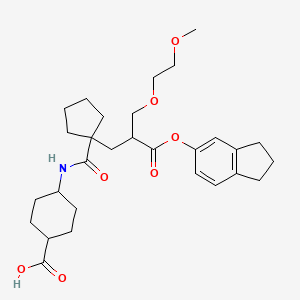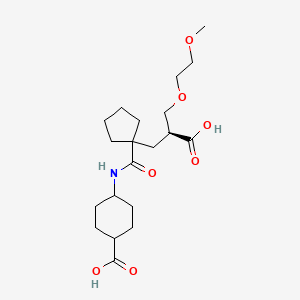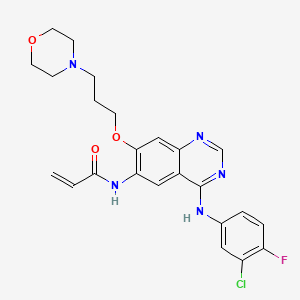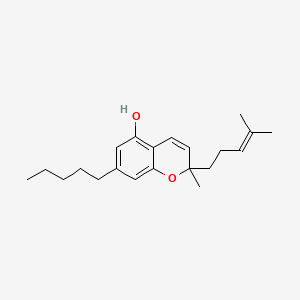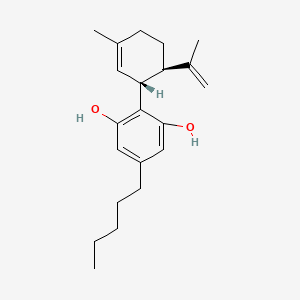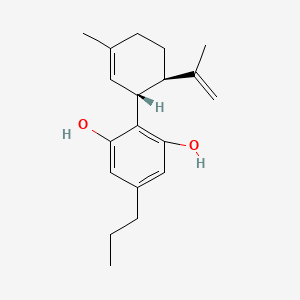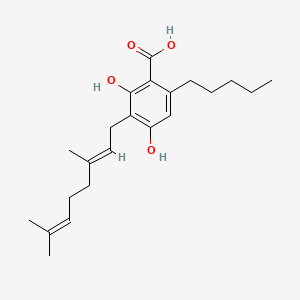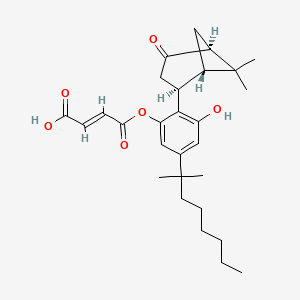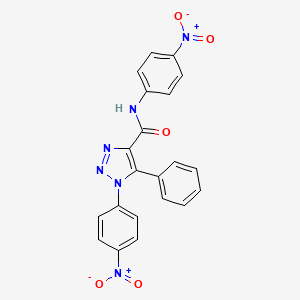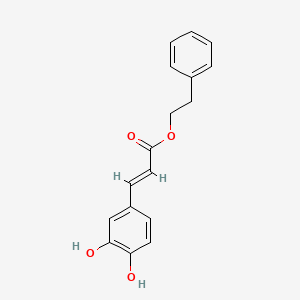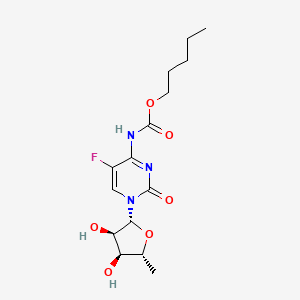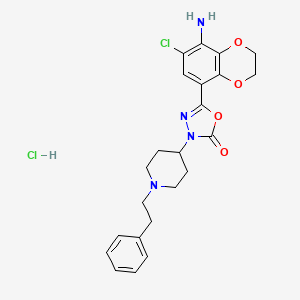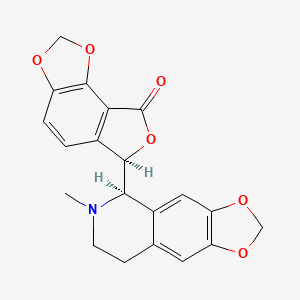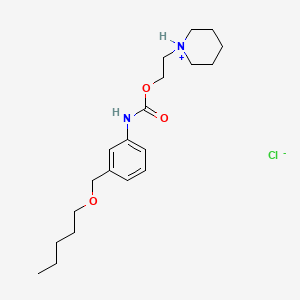
Carbanilic acid, m-((pentyloxy)methyl)-, 2-piperidinoethyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbanilic acid, m-((pentyloxy)methyl)-, 2-piperidinoethyl ester, hydrochloride is a bioactive chemical.
Aplicaciones Científicas De Investigación
Smooth Muscle Relaxation and Anti-Ulcer Activity
Carbanilic acid derivatives, such as pentacaine and its variations, have been found to relax smooth muscle in the gastrointestinal tract, particularly in the guinea-pig stomach. These compounds reduce spontaneous muscle contractions and can shift the cumulative concentration effect curves of acetylcholine, histamine, and BaCl2. Their anti-ulcer potential is suggested to be due to effects on membrane fluidity and Ca2+ availability (Mai et al., 1996).
Antagonistic Effects on Herbicide Activity
Desmedipham, a derivative of carbanilic acid, has shown antagonistic effects on the herbicide diclofop, reducing its effectiveness in controlling certain weeds like barnyardgrass in sugarbeets. This interaction suggests a complex dynamic in agrochemical applications (Dortenzio & Norris, 1979).
Anticancer Activity and Metabolism Studies
A compound closely related to carbanilic acid, TM208, exhibits significant in vivo and in vitro anticancer activity with low toxicity. Its metabolism in rats, leading to various metabolites, was analyzed using high-performance liquid chromatography and tandem mass spectrometry (Jiang et al., 2007).
Free Radical Scavenging and Cytoprotective Activity
The carbanilic acid derivative pentacaine, among others, has demonstrated notable free radical scavenging effects. This suggests potential for medicinal applications, especially in gastric cytoprotection (Dovolil & Beneš, 2001).
Effects on Phospholipid Bilayers
A derivative of carbanilic acid, [2-(decyloxy)phenyl]-2-(1-piperidinyl)ethyl ester, impacts the fluidity of model membranes made from egg yolk phosphatidylcholine. This can influence the structural dynamics of biological membranes (Gallová et al., 1995).
Metabolism of Related Compounds
Similar compounds to carbanilic acid, such as benidipine hydrochloride, undergo various metabolic pathways in rats and dogs, including oxidative N-dealkylation and hydrolysis of the ester moiety. This information is vital for understanding the pharmacokinetics and safety profiles of these compounds (Kobayashi et al., 1988).
Propiedades
Número CAS |
80171-77-3 |
|---|---|
Nombre del producto |
Carbanilic acid, m-((pentyloxy)methyl)-, 2-piperidinoethyl ester, hydrochloride |
Fórmula molecular |
C20H33ClN2O3 |
Peso molecular |
384.9 g/mol |
Nombre IUPAC |
2-piperidin-1-ium-1-ylethyl N-[3-(pentoxymethyl)phenyl]carbamate;chloride |
InChI |
InChI=1S/C20H32N2O3.ClH/c1-2-3-7-14-24-17-18-9-8-10-19(16-18)21-20(23)25-15-13-22-11-5-4-6-12-22;/h8-10,16H,2-7,11-15,17H2,1H3,(H,21,23);1H |
Clave InChI |
ZVWCAAQUDUYGLJ-UHFFFAOYSA-N |
SMILES |
CCCCCOCC1=CC(=CC=C1)NC(=O)OCC[NH+]2CCCCC2.[Cl-] |
SMILES canónico |
CCCCCOCC1=CC(=CC=C1)NC(=O)OCC[NH+]2CCCCC2.[Cl-] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Carbanilic acid, m-((pentyloxy)methyl)-, 2-piperidinoethyl ester, hydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



